molecular formula C12H13NO2 B1169212 triwaglerin CAS No. 123759-96-6

triwaglerin

Cat. No.: B1169212
CAS No.: 123759-96-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiwaglerin is a potent platelet aggregation inducer isolated from the venom of Trimeresurus wagleri (Wagler’s pit viper) . First characterized by Teng et al. (1989), it belongs to the aggregotin family of snake venom proteins, which are non-enzymatic glycoproteins that modulate thrombocyte activity by binding to specific receptors or mimicking endogenous signaling molecules . Its primary mechanism involves interaction with platelet surface receptors, particularly glycoprotein VI (GPVI), to trigger intracellular signaling cascades that lead to platelet activation and aggregation . While its exact molecular weight remains unspecified in available literature, aggregotins typically range between 25–80 kDa, suggesting triwaglerin falls within this spectrum .

Properties

CAS No.

123759-96-6

Molecular Formula

C12H13NO2

Synonyms

triwaglerin

Origin of Product

United States

Comparison with Similar Compounds

Tiwaglerin shares functional and structural similarities with other snake venom-derived platelet modulators. Below is a detailed comparison:

Structural and Functional Analogues

Compound Source Molecular Characteristics Mechanism of Action Potency (Relative to Triwaglerin) Key References
Tiwaglerin Trimeresurus wagleri Glycoprotein (aggregotin family) Binds GPVI, induces collagen-like aggregation Reference (100%)
Trimucytin Trimeresurus mucrosquamatus Collagen-like glycoprotein Mimics collagen to activate GPVI ~80% potency
Convulxin Crotalus durissus terrificus Heterodimeric glycoprotein (α/β) Potent GPVI agonist, induces sustained aggregation ~150% potency
Bothrojaracin Bothrops jararaca C-type lectin-like protein Antagonizes thrombin, inhibits platelet aggregation Opposite effect
Agretin Calloselasma rhodostoma Disintegrin Binds integrin αIIbβ3, blocks fibrinogen binding Antagonistic
Key Findings :
  • Mechanistic Divergence : While this compound and trimucytin both activate GPVI, trimucytin’s collagen-like structure allows broader receptor cross-reactivity, reducing its specificity compared to this compound .
  • Potency Differences : Convulxin, a heterodimeric aggregotin, exhibits higher potency due to its dual-chain structure enhancing receptor binding avidity .
  • Functional Antagonists: Bothrojaracin and agretin inhibit platelet aggregation, highlighting the functional diversity within venom toxins despite structural similarities .

Pharmacological and Clinical Relevance

  • Tiwaglerin vs. Trimucytin : Both induce aggregation via GPVI, but this compound’s simpler structure (single-chain vs. collagen-like multimer) makes it easier to isolate and study for thrombosis research .
  • Therapeutic Potential: Convulxin’s high potency has been leveraged in preclinical studies to model arterial thrombosis, whereas this compound’s moderate activity is used to study transient platelet activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.